molecular formula C20H19N5O2 B11154898 N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B11154898
M. Wt: 361.4 g/mol
InChI Key: KJECWFXJHNEPSE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to reaction times and purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)ethyl)benzamide
  • N-(1-(1H-benzimidazol-2-yl)ethyl)-4-chloro-3-((diethylamino)sulfonyl)benzamide

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25-18(13-7-9-14(27-2)10-8-13)11-17(24-25)20(26)21-12-19-22-15-5-3-4-6-16(15)23-19/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23)

InChI Key

KJECWFXJHNEPSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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